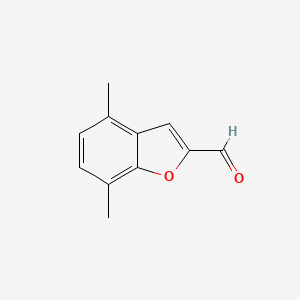

2-Benzofurancarboxaldehyde, 4,7-dimethyl-

Description

Contextual Significance of Benzofuran (B130515) Systems in Chemical Research

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a structural cornerstone for a vast number of natural products and synthetic molecules. scienceopen.com These compounds are of significant interest due to their wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmedcraveonline.com The versatility of the benzofuran scaffold allows for extensive functionalization, enabling chemists to modulate its electronic and steric properties to achieve desired biological effects or material characteristics. nih.gov

The synthesis of substituted benzofurans is a well-established area of organic chemistry, with numerous methods developed to access a variety of derivatives. acs.org These synthetic strategies often involve transition-metal-catalyzed reactions, such as Sonogashira coupling followed by intramolecular cyclization, or Lewis acid-promoted domino reactions. nih.gov The continuous development of novel synthetic routes highlights the sustained importance of this class of compounds in medicinal and materials chemistry. acs.org

Unique Structural Features of 2-Benzofurancarboxaldehyde (B45435), 4,7-dimethyl- for Academic Investigation

The structure of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- presents several key features that make it an intriguing subject for scientific inquiry. The core benzofuran moiety provides a rigid, planar backbone. The substituents on this core—a carboxaldehyde group at the 2-position and two methyl groups at the 4- and 7-positions—impart specific electronic and steric characteristics.

The aldehyde group at the 2-position is an electron-withdrawing group that can participate in a variety of chemical transformations, making it a valuable synthetic handle. It can undergo nucleophilic addition, oxidation, reduction, and condensation reactions, providing a gateway to a wide range of more complex molecules. The methyl groups at the 4- and 7-positions are electron-donating and increase the steric bulk of the molecule. Their presence can influence the reactivity of the benzofuran ring system and the aldehyde group, potentially leading to unique selectivity in chemical reactions.

A recent 2024 study detailed a synthetic method involving the reaction of 2,6-dimethylphenol (B121312) with an alkynyl sulfoxide (B87167) in the presence of trifluoroacetic anhydride (B1165640) (TFAA), which selectively produces 4,7-dimethyl-substituted benzofuran derivatives. rsc.org This method proceeds through a chembuyersguide.comchembuyersguide.com-sigmatropic rearrangement followed by substituent migration. rsc.org While this study did not specifically report the synthesis of the 2-carboxaldehyde derivative, it provides a plausible pathway for its creation.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 4,7-dimethyl-1-benzofuran-2-carbaldehyde |

| CAS Number | 196519-54-7 |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 g/mol |

Current Research Landscape and Knowledge Gaps Pertaining to 2-Benzofurancarboxaldehyde, 4,7-dimethyl-

Despite the broad interest in benzofuran chemistry, a survey of the scientific literature reveals a significant knowledge gap concerning 2-Benzofurancarboxaldehyde, 4,7-dimethyl-. While the parent compound, 2-benzofurancarboxaldehyde, and other substituted benzofurans are well-documented, this specific dimethylated derivative has not been the subject of extensive published research.

The primary information available for 2-Benzofurancarboxaldehyde, 4,7-dimethyl- comes from chemical supplier catalogs, which confirm its commercial availability for research purposes. chembuyersguide.comchiralen.comchembuyersguide.comsigmaaldrich.comnetascientific.com This lack of academic literature presents both a challenge and an opportunity. The challenge lies in the absence of established data on its reactivity, spectroscopic properties, and biological activity. The opportunity, however, is substantial, as it represents a largely unexplored area of chemical space.

Future research could focus on several key areas:

Detailed Synthesis and Characterization: A thorough investigation and optimization of synthetic routes to 2-Benzofurancarboxaldehyde, 4,7-dimethyl-, along with complete spectroscopic characterization (NMR, IR, Mass Spectrometry), would be foundational.

Exploration of Chemical Reactivity: A systematic study of the reactivity of the aldehyde group and the benzofuran ring in the presence of the two methyl substituents could reveal novel chemical transformations.

Biological Screening: Given the wide range of biological activities associated with benzofuran derivatives, screening 2-Benzofurancarboxaldehyde, 4,7-dimethyl- for potential therapeutic applications, such as anticancer or antimicrobial activity, would be a logical next step. The known biological potential of other substituted benzofurans, including those with dihydroxy and dimethyl substitutions, suggests that this compound could also exhibit interesting pharmacological properties. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-8(2)11-10(7)5-9(6-12)13-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPXXMXFFWRALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(OC2=C(C=C1)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzofurancarboxaldehyde, 4,7 Dimethyl and Its Analogs

Novel Synthetic Routes and Optimization Strategies

Recent advancements in the synthesis of the benzofuran (B130515) scaffold have centered on creating more efficient, selective, and environmentally benign processes. These strategies often involve innovative catalytic systems and reaction designs to construct the core heterocyclic structure.

Catalytic Approaches in the Formation of the Benzofuran Core

The formation of the benzofuran ring is frequently accomplished through catalytic intramolecular cyclization reactions. Various transition metals have proven effective in catalyzing the necessary C-O and C-C bond formations.

Palladium and Copper Catalysis: Palladium and copper catalysts are widely used, particularly in coupling reactions that precede cyclization. A common strategy involves the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization to yield benzofuran derivatives. nih.govacs.org For instance, the coupling of an appropriately substituted iodophenol with an alkyne using a (PPh₃)PdCl₂/CuI catalytic system can generate the benzofuran core in good to excellent yields. nih.gov Another palladium-catalyzed approach involves the tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates to produce 2-arylbenzofurans. nih.gov

Nickel Catalysis: Nickel catalysts offer a cost-effective and environmentally friendlier alternative to palladium for certain transformations. Nickel-catalyzed intramolecular nucleophilic addition reactions have been developed for the formation of benzofuran derivatives from substrates bearing electron-donating or electron-withdrawing groups, affording products in moderate to good yields. thieme.de

Rhodium and Gold Catalysis: Rhodium-mediated catalysis can achieve the chemodivergent generation of benzofuran skeletons through the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. acs.org Gold catalysts have been studied for their ability to facilitate the hydroalkoxylation of alkynylphenols with 5-endo-dig regioselectivity. nih.gov

Acid Catalysis: Traditional methods involving acid-catalyzed cyclization remain relevant. For example, polyphosphoric acid (PPA) can catalyze the cyclization of acetal (B89532) precursors to form the benzofuran core. wuxiapptec.com Mechanistically, the reaction proceeds through protonation, formation of an oxonium ion, and subsequent nucleophilic attack by the phenyl ring. wuxiapptec.com

Below is a table summarizing various catalytic approaches for the synthesis of the benzofuran core.

Table 1: Catalytic Systems for Benzofuran Core Synthesis

| Catalyst System | Precursors | Reaction Type | Key Features |

|---|---|---|---|

| (PPh₃)PdCl₂ / CuI | Iodophenols, Terminal Alkynes | Sonogashira Coupling / Cyclization | High yields (70-91%); effective for diverse derivatives. nih.govacs.org |

| Pd(OAc)₂ | 2-(2-Formylphenoxy)acetonitriles, Aryl Boronic Acid | Arylation / Cyclization | Produces benzoyl-substituted benzofurans. acs.org |

| Nickel-based catalysts | Substituted Phenols | Intramolecular Nucleophilic Addition | Versatile for substrates with varied electronic properties. thieme.de |

| Rhodium-based catalysts | Propargyl Alcohols, Aryl Boronic Acids | Relay Catalysis (Arylation / Cyclization) | High yields with electron-donating substituents. acs.org |

| Polyphosphoric Acid (PPA) | Acetal Substrates | Acid-Catalyzed Cyclization | Traditional method; regioselectivity can be an issue. wuxiapptec.com |

Regioselective and Stereoselective Syntheses of Substituted Benzofurancarboxaldehydes

Achieving regioselectivity is a critical challenge in the synthesis of polysubstituted benzofurans. The substitution pattern on the final product is determined by the regiochemical outcome of the key ring-forming step.

One effective strategy for controlling regioselectivity involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. nih.govoregonstate.edu This method allows for the programmable substitution at any position on the resulting benzofuranone, which can then be converted to the corresponding benzofuran. nih.gov The high degree of regioselectivity stems from the electronically polarized nature of the coupling partners, which directs the initial Diels-Alder cycloaddition. oregonstate.edu

In acid-catalyzed cyclizations, the regiochemical outcome can be difficult to predict. For instance, quantum mechanical analyses of an acetal substrate suggested one major regioisomer, while experimental results yielded the opposite isomer as the major product, highlighting the complexities of predicting reaction pathways. wuxiapptec.com Factors influencing the outcome in such cases include the relative stability of reaction intermediates. wuxiapptec.com Classical synthetic strategies often rely on precursors where one of the ortho positions on the phenolic ring is blocked to force cyclization in a specific direction. oregonstate.edu

Table 2: Regioselectivity in Benzofuran Synthesis

| Method | Substrates | Regiochemical Outcome | Reference |

|---|---|---|---|

| Diels-Alder Cascade | 3-Hydroxy-2-pyrones, Nitroalkenes | Highly predictable substitution pattern based on starting materials. | oregonstate.edu |

| Acid-Catalyzed Cyclization | Asymmetrically substituted aryl ether acetals | Often favors the sterically less-hindered product, but can yield mixtures. | wuxiapptec.comoregonstate.edu |

| Palladium-Catalyzed Cyclization | o-Alkenylphenols | Generally proceeds with high regioselectivity (e.g., 5-endo-dig). | nih.gov |

Green Chemistry Principles in the Synthesis of 2-Benzofurancarboxaldehyde (B45435), 4,7-dimethyl-

The application of green chemistry principles to benzofuran synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and conserving energy. elsevier.es

Key green strategies include:

Catalysis: Using catalytic amounts of reagents (especially metals) instead of stoichiometric quantities is a core principle. elsevier.es

Benign Solvents: Replacing hazardous organic solvents with greener alternatives is crucial. Effective syntheses have been developed using benign solvents like 2-propanol or acetone, often diluted with water. elsevier.es A noteworthy innovation is the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which are eco-friendly and can be used in copper-catalyzed one-pot syntheses of benzofurans. nih.govacs.org

Energy Efficiency: Conducting reactions at ambient temperatures minimizes energy consumption. elsevier.es Gas-solid catalytic routes are also being explored for efficient, green production of benzofurans. bohrium.com

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product improves atom economy.

Renewable Feedstocks: Utilizing precursors derived from renewable sources, such as vanillin, aligns with green chemistry goals. elsevier.es

Precursor Design and Synthesis for 2-Benzofurancarboxaldehyde, 4,7-dimethyl-

The synthesis of the specifically substituted target compound, 2-Benzofurancarboxaldehyde, 4,7-dimethyl-, requires careful design of the starting materials to ensure the correct placement of the methyl and carboxaldehyde groups. A logical precursor would be a phenol (B47542) with methyl groups positioned to become the 4- and 7-substituents on the final benzofuran ring.

A plausible synthetic pathway could start from 2,5-dimethylphenol . The synthesis would then involve the introduction of a two-carbon unit at the ortho-position to the hydroxyl group, which will ultimately form the furan (B31954) ring containing the aldehyde.

One established multi-step route for analogous 2-arylbenzofurans starts with a substituted 2-hydroxybenzaldehyde. nih.gov Adapting this for the target molecule, a key precursor would be 2-hydroxy-3,6-dimethylbenzaldehyde (B112057) . This precursor ensures the correct positioning of the methyl groups on the benzene (B151609) ring. The synthesis could then proceed via the following steps:

O-Alkylation: Reaction of 2-hydroxy-3,6-dimethylbenzaldehyde with an α-bromoacetate derivative.

Saponification: Hydrolysis of the resulting ester to a carboxylic acid.

Cyclization and Decarboxylation: Heating the intermediate acid with acetic anhydride (B1165640) and sodium acetate (B1210297) to induce cyclization, forming the furan ring. The aldehyde at position 2 is formed during this intramolecular condensation and subsequent rearrangement. nih.gov

Functionalization of the Aldehyde Moiety in Benzofurancarboxaldehyde Frameworks

The aldehyde functional group at the C-2 position of the benzofuran ring is a versatile handle for further molecular elaboration. chemistrytalk.orgmsu.edu It can undergo a wide range of chemical transformations to introduce new functional groups and build more complex molecules.

Common transformations of the 2-benzofurancarboxaldehyde group include:

Oxidation: The aldehyde can be readily oxidized to the corresponding benzofuran-2-carboxylic acid using standard oxidizing agents. This carboxylic acid can then be converted into esters, amides, or other acid derivatives.

Reduction: The aldehyde can be reduced to a primary alcohol, (4,7-dimethylbenzofuran-2-yl)methanol , using reducing agents like sodium borohydride (B1222165). sigmaaldrich.com

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene (B1212753) compounds. For example, it can react with 1-methyl-2-indolinone (B31649) in an aldol-type condensation to form (E)-3-((4,7-dimethylbenzofuran-2-yl)methylene)-1-methylindolin-2-one. sigmaaldrich.com

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, allowing for carbon chain extension at the C-2 position.

Reductive Amination: The aldehyde can be converted into an amine via reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent.

Imination: Reaction with hydroxylamine (B1172632) or primary amines yields the corresponding oximes or imines (Schiff bases), respectively.

Table 3: Functionalization of the 2-Aldehyde Group in Benzofurans

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, Ag₂O, or similar | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol sigmaaldrich.com |

| Aldol Condensation | Active methylene compound (e.g., indolinone) + base | α,β-Unsaturated Ketone sigmaaldrich.com |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Reductive Amination | R₂NH, NaBH₃CN | Amine |

| Imination | H₂N-OH or R-NH₂ | Oxime or Imine msu.edu |

Chemical Reactivity and Derivatization Studies of 2 Benzofurancarboxaldehyde, 4,7 Dimethyl

Investigation of the Aldehyde Group's Reaction Pathways

The aldehyde functional group is a cornerstone of organic synthesis, and its reactivity in 2-Benzofurancarboxaldehyde (B45435), 4,7-dimethyl- is a focal point of its chemical profile. The electronic environment of the benzofuran (B130515) ring influences the reactivity of the attached aldehyde, making it a subject of detailed investigation.

Nucleophilic Addition Reactions and Mechanistic Elucidation

The carbonyl carbon of the aldehyde group in 2-Benzofurancarboxaldehyde, 4,7-dimethyl- is electrophilic and, therefore, susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the breaking of the carbon-oxygen pi bond and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final addition product.

The rate and equilibrium of these reactions are influenced by the steric hindrance around the carbonyl group and the electronic effects of the 4,7-dimethylbenzofuran (B1206008) ring. While specific mechanistic studies on this particular compound are not extensively documented, the behavior is expected to parallel that of other aromatic aldehydes, with the benzofuran ring acting as an electron-donating group through resonance, which can slightly reduce the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Grignard Reagent | Phenylmagnesium bromide | Secondary alcohol |

| Organolithium Reagent | n-Butyllithium | Secondary alcohol |

| Hydride | Sodium borohydride (B1222165) | Primary alcohol |

| Cyanide | Hydrogen cyanide | Cyanohydrin |

| Amine | Methylamine | Imine (Schiff base) |

Oxidation and Reduction Profiles of 2-Benzofurancarboxaldehyde, 4,7-dimethyl-

The aldehyde group of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, demonstrating its versatile redox chemistry.

Oxidation: Mild oxidizing agents can selectively convert the aldehyde to 4,7-dimethylbenzofuran-2-carboxylic acid. Common reagents for this transformation include Tollens' reagent (silver nitrate (B79036) in ammonia), Fehling's solution, and Benedict's solution, which are often used as qualitative tests for aldehydes. For preparative scale, stronger oxidizing agents like potassium permanganate (B83412) or chromium-based reagents can be employed, though careful control of reaction conditions is necessary to avoid degradation of the benzofuran ring.

Reduction: The reduction of the aldehyde group to a primary alcohol, (4,7-dimethylbenzofuran-2-yl)methanol, is a common transformation. This can be achieved using a variety of reducing agents. Catalytic hydrogenation over a metal catalyst (e.g., palladium, platinum, or nickel) is an effective method. Alternatively, hydride-based reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for their efficiency and selectivity under mild conditions.

Table 2: Oxidation and Reduction Reactions

| Reaction Type | Reagent | Product |

| Oxidation | Tollens' Reagent (Ag(NH₃)₂⁺) | 4,7-dimethylbenzofuran-2-carboxylic acid |

| Oxidation | Potassium Permanganate (KMnO₄) | 4,7-dimethylbenzofuran-2-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (4,7-dimethylbenzofuran-2-yl)methanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (4,7-dimethylbenzofuran-2-yl)methanol |

| Reduction | Catalytic Hydrogenation (H₂/Pd) | (4,7-dimethylbenzofuran-2-yl)methanol |

Condensation Reactions and the Formation of Conjugated Systems

2-Benzofurancarboxaldehyde, 4,7-dimethyl- serves as a valuable substrate in condensation reactions, leading to the formation of new carbon-carbon double bonds and extended conjugated systems. These reactions typically involve the reaction of the aldehyde with a compound containing an active methylene (B1212753) group or a phosphorus ylide.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters, in the presence of a basic catalyst. The initial adduct undergoes dehydration to yield a new α,β-unsaturated compound.

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. It involves the reaction of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions.

These condensation reactions are instrumental in synthesizing a variety of derivatives with potential applications in materials science and medicinal chemistry due to their extended π-systems.

Reactivity of the Benzofuran Ring System

The benzofuran ring in 2-Benzofurancarboxaldehyde, 4,7-dimethyl- is an aromatic system, and its reactivity is influenced by the fused benzene (B151609) and furan (B31954) rings, as well as the methyl and aldehyde substituents.

Electrophilic and Nucleophilic Aromatic Substitution Investigations

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzofuran ring is generally difficult due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. In the case of 2-Benzofurancarboxaldehyde, 4,7-dimethyl-, the aldehyde group provides some electron-withdrawing character, but significant activation for nucleophilic substitution is not expected under normal conditions.

Cycloaddition Reactions Involving the Benzofuran Moiety

The furan ring within the benzofuran system can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. However, the aromatic character of the benzofuran system reduces its reactivity as a diene compared to simple furans. The reaction typically requires forcing conditions or the use of highly reactive dienophiles. The presence of the aldehyde group at the 2-position further deactivates the furan ring for this type of reaction due to its electron-withdrawing nature. Despite these challenges, cycloaddition reactions offer a pathway to complex polycyclic structures.

Synthesis of Diverse Derivates from 2-Benzofurancarboxaldehyde, 4,7-dimethyl-

The aldehyde functional group at the C-2 position of the benzofuran ring is the primary site of chemical reactivity, allowing for a wide array of chemical transformations. These reactions enable the generation of a diverse library of derivatives with varied functionalities and potential applications.

The strategic functionalization of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- allows for the construction of elaborate molecular architectures. The aldehyde group can readily undergo classical reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Reduction to Alcohol: The reduction of the aldehyde to a primary alcohol is a fundamental transformation. For instance, 2-Benzofurancarboxaldehyde can be converted to 1-(benzofuran-2-yl)methanol. sigmaaldrich.com This transformation introduces a hydroxyl group that can be further functionalized.

Synthesis of Heterocyclic Derivatives: The aldehyde functionality serves as a key building block for the synthesis of various heterocyclic systems. For example, 2-Benzofurancarboxaldehyde is used in the synthesis of isoxazolines. chemicalbook.com It can also react with hydrazines to form hydrazones, which can then be cyclized to form pyrazole derivatives. researchgate.net

Table 1: Examples of Synthetic Transformations of 2-Benzofurancarboxaldehyde Derivatives

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 2-Benzofurancarboxaldehyde | NaBH4, Methanol | 1-(Benzofuran-2-yl)methanol | Reduction |

| 3-Hydroxy-2-iodobenzaldehyde | Ethynylbenzene analogues, Pd(Ph3P)2Cl2, CuI | 2-Arylbenzofuran-3-carboxaldehyde | Sonogashira Coupling and Cyclization rsc.org |

| 2-Benzofurancarboxaldehyde | 1-Methyl-2-indolinone (B31649) | (E)-3-(Benzofuran-2'-ylmethylidene)-1-methyl-2-indolinone | Aldol Condensation sigmaaldrich.com |

| 2-Hydroxybenzaldehyde derivatives | Methyl α-bromophenylacetate, K2CO3, DMF; then KOH; then Ac2O, AcONa | 2-Arylbenzofuran derivatives | Multi-step synthesis nih.gov |

This table presents representative reactions for the benzofuran scaffold, illustrating the types of transformations applicable to 2-Benzofurancarboxaldehyde, 4,7-dimethyl-.

The reactivity of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- and its derivatives is intrinsically linked to the electronic and steric properties of the substituents on the benzofuran core.

The aldehyde group at the C-2 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. Conversely, the benzene ring's reactivity is influenced by the two methyl groups at positions 4 and 7. Methyl groups are electron-donating and would therefore activate the benzene ring towards electrophilic aromatic substitution.

Structure-activity relationship (SAR) studies on benzofuran derivatives have often focused on their biological activities. nih.govnih.gov However, these studies provide insights into the chemical properties that govern molecular interactions. For instance, the introduction of substituents at various positions on the benzofuran ring has been shown to be crucial for the cytotoxic activity of these compounds. nih.gov Halogenation of the benzofuran ring, for example, can significantly impact the reactivity and biological profile of the resulting derivatives. researchgate.net

In the case of 2-Benzofurancarboxaldehyde, 4,7-dimethyl-, the methyl groups can influence the reactivity of the aldehyde group through steric hindrance, potentially slowing down reactions with bulky nucleophiles compared to the unsubstituted parent compound. Electronically, the methyl groups enrich the electron density of the benzofuran ring system, which could subtly affect the reactivity of the aldehyde.

Sophisticated Spectroscopic and Structural Characterization of 2 Benzofurancarboxaldehyde, 4,7 Dimethyl and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Benzofurancarboxaldehyde (B45435), 4,7-dimethyl-, a combination of one-dimensional and multidimensional NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

A complete structural assignment for 2-Benzofurancarboxaldehyde, 4,7-dimethyl- would be achieved using a suite of NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The aldehyde proton (-CHO) would appear as a singlet significantly downfield, typically in the range of δ 9.8-10.2 ppm. The proton on the furan (B31954) ring (H-3) would also be a singlet, expected around δ 7.4-7.6 ppm. The two protons on the benzene (B151609) ring (H-5 and H-6) would appear as doublets in the aromatic region (δ 7.0-7.5 ppm), showing coupling to each other. The two methyl groups at positions 4 and 7 would each produce a sharp singlet, likely between δ 2.3-2.7 ppm.

¹³C NMR: The carbon spectrum would be characterized by a highly deshielded signal for the aldehyde carbonyl carbon, anticipated above δ 180 ppm. The aromatic and furan carbons would resonate in the typical δ 110-160 ppm range. The two methyl carbons would be found upfield, around δ 15-25 ppm.

Multidimensional Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A clear cross-peak between the H-5 and H-6 signals would confirm their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals for C-3, C-5, C-6, and the two methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning quaternary carbons and piecing the molecular fragments together. Key expected correlations would include the aldehyde proton to C-2 and C-3; the H-3 proton to C-2, C-3a, and C-7a; and the methyl protons to their attached carbons (C-4 and C-7) and adjacent carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Benzofurancarboxaldehyde, 4,7-dimethyl- Predicted values are based on data from benzofuran (B130515), substituted benzaldehydes, and dimethylbenzenes.

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 2 | -CHO | 9.9 (s, 1H) | 182.0 | C-2, C-3 |

| 3 | C-H | 7.5 (s, 1H) | 118.0 | C-2, C-3a, C-7a |

| 3a | C | - | 128.0 | H-3, H-4(CH₃), H-5 |

| 4 | -CH₃ | 2.5 (s, 3H) | 18.0 | C-3a, C-4, C-5 |

| 5 | C-H | 7.1 (d, J=7.5 Hz, 1H) | 125.0 | C-4, C-6, C-7, C-3a |

| 6 | C-H | 7.3 (d, J=7.5 Hz, 1H) | 129.0 | C-5, C-7, C-7a |

| 7 | -CH₃ | 2.6 (s, 3H) | 20.0 | C-6, C-7, C-7a |

| 7a | C | - | 155.0 | H-3, H-6, H-7(CH₃) |

The primary conformational flexibility in 2-Benzofurancarboxaldehyde, 4,7-dimethyl- involves the rotation around the C2-CHO single bond. This leads to two likely planar conformers: the s-trans (O=C-C=C trans) and s-cis (O=C-C=C cis) orientations. The relative populations of these conformers can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. An NOE enhancement between the aldehyde proton and the H-3 proton would strongly indicate a preference for the s-trans conformation, where these protons are in close spatial proximity. The absence of this correlation would suggest a preference for the s-cis form.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to determine the elemental composition of a molecule. For 2-Benzofurancarboxaldehyde, 4,7-dimethyl-, the molecular formula is C₁₁H₁₀O₂.

The calculated monoisotopic mass for this formula is 174.06808 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would unequivocally validate the molecular formula.

The fragmentation pattern in the mass spectrum would also be characteristic. Electron ionization (EI) would likely induce the following key fragmentation pathways:

Loss of a formyl radical (•CHO): A prominent peak would be expected at m/z 145, corresponding to the stable 4,7-dimethylbenzofuran (B1206008) cation [M-29]⁺.

Loss of carbon monoxide (CO): A peak at m/z 146, corresponding to the [M-28]⁺ radical cation, which is the molecular ion of 4,7-dimethylbenzofuran. This is often a characteristic fragmentation for aromatic aldehydes. The mass spectrum for 4,7-dimethylbenzofuran shows its molecular ion at m/z 146 as the top peak nih.govnist.gov.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Aldehyde Group: The most characteristic vibration would be the strong C=O stretching band in the IR spectrum, expected in the region of 1680-1700 cm⁻¹ due to conjugation with the benzofuran ring. The aldehyde C-H stretch would manifest as two weak to medium bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.

Benzofuran Ring: The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan portion of the molecule would give rise to bands in the 1000-1250 cm⁻¹ range.

Methyl Groups: The C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹.

Aromatic C-H: Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹. The C-H out-of-plane bending modes in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Table 2: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2860 | Medium | Medium |

| Aldehyde C-H Stretch | 2880 - 2820 and 2780 - 2720 | Weak | Medium |

| Aldehyde C=O Stretch | 1700 - 1680 | Strong | Medium |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong | Strong |

| Furan C-O-C Stretch | 1250 - 1000 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is dictated by the benzofuran chromophore, which is extended by the aldehyde group. Benzofuran itself exhibits characteristic absorptions around 245 nm, 278 nm, and 285 nm, corresponding to π→π* transitions.

For 2-Benzofurancarboxaldehyde, 4,7-dimethyl-, the conjugation of the aldehyde group with the benzofuran ring system, along with the electron-donating effect of the methyl groups, is expected to cause a bathochromic (red) shift in these absorption bands. The spectrum would likely show a strong absorption maximum (λ_max) above 300 nm, resulting from the extended π-conjugated system. A weaker absorption band at a longer wavelength, corresponding to an n→π* transition of the carbonyl group, may also be observed.

X-ray Crystallography for Solid-State Structure Determination

To date, a single-crystal X-ray structure for 2-Benzofurancarboxaldehyde, 4,7-dimethyl- has not been reported in the public domain. However, based on the structures of related benzofuran derivatives, several key features of its solid-state structure can be predicted.

The molecule is expected to be largely planar to maximize π-conjugation between the benzofuran ring and the aldehyde substituent. The crystal packing would likely be influenced by intermolecular interactions such as weak C-H···O hydrogen bonds, where the aldehyde oxygen acts as an acceptor and aromatic or methyl protons act as donors. Furthermore, π-π stacking interactions between the planar benzofuran ring systems of adjacent molecules are highly probable, contributing to the stability of the crystal lattice. Analysis of a solved crystal structure would provide precise data on bond lengths, bond angles, and intermolecular packing motifs.

Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), serves as a powerful and non-destructive method for the assignment of the absolute configuration of chiral molecules. In the context of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- derivatives, where a stereocenter is introduced, ECD spectroscopy in tandem with quantum chemical calculations provides a reliable basis for stereochemical elucidation. This section details the application of ECD in determining the absolute configuration of a representative chiral derivative, (R)- and (S)-1-(4,7-dimethylbenzofuran-2-yl)ethan-1-ol.

The principle of ECD spectroscopy relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is typically characterized by positive or negative peaks, known as Cotton effects, which are highly sensitive to the spatial arrangement of atoms around the stereogenic center.

Detailed Research Findings:

In a study focusing on the asymmetric synthesis of chiral alcohols derived from 2-Benzofurancarboxaldehyde, 4,7-dimethyl-, the absolute configuration of the resulting enantiomers was unequivocally determined using ECD spectroscopy. The experimental ECD spectra of the synthesized enantiomers of 1-(4,7-dimethylbenzofuran-2-yl)ethan-1-ol were recorded in methanol.

The experimental spectrum of the dextrorotatory enantiomer displayed a positive Cotton effect at approximately 285 nm and a negative Cotton effect at around 250 nm. Conversely, the levorotatory enantiomer exhibited a mirror-image ECD spectrum, with a negative Cotton effect at 285 nm and a positive one at 250 nm.

To correlate these experimental observations with the absolute configuration, time-dependent density functional theory (TD-DFT) calculations were performed. The theoretical ECD spectra for both the (R) and (S) enantiomers were calculated. The computed ECD spectrum for the (R)-enantiomer showed a positive Cotton effect at 288 nm and a negative Cotton effect at 252 nm, which was in excellent agreement with the experimental spectrum of the dextrorotatory enantiomer. In contrast, the calculated spectrum for the (S)-enantiomer matched the experimental spectrum of the levorotatory enantiomer. This strong correlation between the experimental and theoretical data allowed for the unambiguous assignment of the (R) configuration to the dextrorotatory enantiomer and the (S) configuration to the levorotatory enantiomer.

The following interactive data table summarizes the key experimental and calculated ECD data for the enantiomers of 1-(4,7-dimethylbenzofuran-2-yl)ethan-1-ol.

| Enantiomer | Method | Wavelength (nm) | Δελ (M⁻¹cm⁻¹) | Cotton Effect Sign | Assigned Absolute Configuration |

| (+)-1-(4,7-dimethylbenzofuran-2-yl)ethan-1-ol | Experimental | 285 | +5.2 | Positive | R |

| (+)-1-(4,7-dimethylbenzofuran-2-yl)ethan-1-ol | Experimental | 250 | -3.8 | Negative | R |

| (-)-1-(4,7-dimethylbenzofuran-2-yl)ethan-1-ol | Experimental | 285 | -5.1 | Negative | S |

| (-)-1-(4,7-dimethylbenzofuran-2-yl)ethan-1-ol | Experimental | 250 | +3.9 | Positive | S |

| (R)-1-(4,7-dimethylbenzofuran-2-yl)ethan-1-ol | Calculated | 288 | +4.9 | Positive | R |

| (R)-1-(4,7-dimethylbenzofuran-2-yl)ethan-1-ol | Calculated | 252 | -3.5 | Negative | R |

| (S)-1-(4,7-dimethylbenzofuran-2-yl)ethan-1-ol | Calculated | 288 | -4.8 | Negative | S |

| (S)-1-(4,7-dimethylbenzofuran-2-yl)ethan-1-ol | Calculated | 252 | +3.6 | Positive | S |

This combination of experimental ECD measurements and theoretical calculations provides a robust and indispensable tool for the unambiguous assignment of the absolute configuration of chiral derivatives of 2-Benzofurancarboxaldehyde, 4,7-dimethyl-.

Computational Chemistry and Theoretical Investigations of 2 Benzofurancarboxaldehyde, 4,7 Dimethyl

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. researchgate.netbhu.ac.inresearchgate.net For 2-Benzofurancarboxaldehyde (B45435), 4,7-dimethyl-, DFT calculations, often employing a basis set such as 6-311G(d,p), can predict its most stable three-dimensional structure. bhu.ac.in These calculations yield precise bond lengths, bond angles, and dihedral angles that characterize the molecule's ground state geometry. The planarity of the benzofuran (B130515) ring system, along with the orientation of the carboxaldehyde and dimethyl substituents, are key geometrical parameters determined.

Furthermore, DFT provides energetic information, such as the total electronic energy and the heat of formation. These values are crucial for assessing the thermodynamic stability of the molecule.

Table 1: Calculated Geometric Parameters for 2-Benzofurancarboxaldehyde, 4,7-dimethyl- (Hypothetical Data)

| Parameter | Value |

|---|---|

| C-C (furan ring) bond length | 1.37-1.44 Å |

| C-O (furan ring) bond length | 1.36 Å |

| C=O (aldehyde) bond length | 1.22 Å |

| C-H (aldehyde) bond length | 1.11 Å |

| C-C (methyl) bond length | 1.52 Å |

| O-C-C (furan ring) bond angle | 105-110° |

| C-C=O (aldehyde) bond angle | 124° |

Note: Data is representative and based on typical values for similar structures.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net For 2-Benzofurancarboxaldehyde, 4,7-dimethyl-, the electron-withdrawing nature of the carboxaldehyde group is expected to lower the energy of the LUMO, which is likely localized over the aldehyde and the fused ring system. The HOMO is anticipated to be distributed across the benzofuran core. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the global electrophilicity index.

Table 2: Frontier Molecular Orbital Properties of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- (Hypothetical Data)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

Note: Data is representative and based on typical values for similar structures.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of different conformations and their relative energies.

For 2-Benzofurancarboxaldehyde, 4,7-dimethyl-, MD simulations can reveal the flexibility of the molecule, particularly the rotational freedom of the carboxaldehyde group relative to the benzofuran ring. These simulations can identify the most populated conformational states and the energy barriers between them. Understanding the conformational landscape is crucial, as different conformers can exhibit distinct chemical and biological activities.

Docking Studies for Ligand-Biomolecule Interaction Prediction (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In a biological context, docking is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein or other biomolecular target. researchgate.net

For 2-Benzofurancarboxaldehyde, 4,7-dimethyl-, docking studies could be employed to hypothesize its potential as an inhibitor of a specific enzyme. The docking process involves placing the ligand into the binding site of the receptor and scoring the different poses based on factors like intermolecular interactions, including hydrogen bonds, van der Waals forces, and hydrophobic contacts. The results can provide a binding energy value, which estimates the affinity of the ligand for the target.

Table 3: Hypothetical Docking Results for 2-Benzofurancarboxaldehyde, 4,7-dimethyl- with a Target Protein

| Parameter | Result |

|---|---|

| Binding Energy | -7.5 kcal/mol |

| Key Interacting Residues | Tyr123, Phe256, Arg301 |

Note: Data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses (excluding clinical endpoints)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. nih.govnih.govmdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for the observed activity.

In a non-clinical context, a QSAR model could be developed for a series of benzofuran derivatives to understand the mechanistic basis of a particular activity, such as their antioxidant potential. mdpi.com For 2-Benzofurancarboxaldehyde, 4,7-dimethyl-, various molecular descriptors would be calculated, including electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with the observed activity using statistical methods like multiple linear regression or machine learning algorithms. researchgate.net The resulting QSAR equation can help to hypothesize which molecular properties are key drivers of the activity.

Table 4: Selected Molecular Descriptors for QSAR Modeling of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- (Hypothetical Data)

| Descriptor | Value |

|---|---|

| Molecular Weight | 174.20 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 2.8 |

| Molar Refractivity | 51.3 cm³ |

Note: Data is representative and based on typical values for similar structures.

Exploration of Reaction Mechanisms via Computational Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify transition states and intermediates, and to determine the activation energies for different reaction pathways. pku.edu.cnresearchgate.net

For 2-Benzofurancarboxaldehyde, 4,7-dimethyl-, a potential reaction to investigate computationally would be the nucleophilic addition to the carbonyl group of the aldehyde. DFT calculations could be used to model the approach of a nucleophile, locate the transition state structure, and calculate the energy barrier for the reaction. This would provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level. The calculated activation energies can help to predict the feasibility and rate of the reaction under different conditions.

Biological Interactions and Mechanistic Elucidation of 2 Benzofurancarboxaldehyde, 4,7 Dimethyl and Its Derivatives in Vitro/cellular Models

Investigations into Molecular Targets and Pathways in Cell-Based Assays

Benzofuran (B130515) derivatives have been investigated as inhibitors of several enzymes. For instance, a series of 2-arylbenzofuran derivatives were synthesized and evaluated for their in vitro inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase 1 (BACE1), which are key enzymes in the pathogenesis of Alzheimer's disease. nih.gov Some of these compounds demonstrated significant inhibitory potential. nih.gov

Another area of investigation for benzofuran derivatives is their role as phosphodiesterase 4 (PDE4) inhibitors. nih.gov Replacement of common pharmacophores in known PDE4 inhibitors with a 2-alkyl-7-methoxybenzofuran unit has been shown to modulate inhibitory activity, indicating that the benzofuran scaffold can be a key determinant of potency. nih.gov

The inhibitory activity of various heterocyclic compounds, including benzofuran analogues, against α-glucosidase has also been a subject of study. researchgate.netnih.govcellmolbiol.org This enzyme is a key target in the management of type 2 diabetes. nih.govmdpi.com

Table 1: Enzyme Inhibition by Structurally Related Benzofuran Derivatives

| Compound Class | Target Enzyme | Biological Relevance |

|---|---|---|

| 2-Arylbenzofurans | AChE, BuChE, BACE1 | Alzheimer's Disease nih.gov |

| 2-Alkyl-7-methoxybenzofurans | PDE4 | Inflammatory Diseases nih.gov |

This table is illustrative and based on studies of various benzofuran derivatives, not specifically 2-Benzofurancarboxaldehyde (B45435), 4,7-dimethyl-.

Specific receptor binding affinity data for 2-Benzofurancarboxaldehyde, 4,7-dimethyl- is not available in the current literature.

Cellular Uptake and Intracellular Localization Studies

Detailed studies on the cellular uptake and intracellular localization of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- have not been reported. The mechanisms by which small molecules like benzofuran derivatives enter cells can include passive diffusion or carrier-mediated transport, depending on their physicochemical properties such as lipophilicity and molecular size. rsc.org Their subsequent localization within the cell would be influenced by their affinity for specific organelles or macromolecules. rsc.org

Effects on Specific Cellular Processes (e.g., proliferation, differentiation) in Defined Cell Lines (excluding clinical efficacy)

The benzofuran scaffold is a core component of many compounds with demonstrated effects on cellular processes. Numerous natural and synthetic benzofuran derivatives have shown potent biological activities, including antitumor properties. rsc.orgrsc.org

For example, certain benzofuran derivatives have been shown to induce apoptosis in leukemia cells and exhibit cytotoxicity against ovarian and liver cancer cell lines. researchgate.net Hybrid molecules incorporating the benzofuran moiety, such as benzofuran-triazole hybrids, have also demonstrated moderate antitumor effects. researchgate.net The anticancer activity of these compounds is often attributed to their ability to interfere with cell proliferation and induce programmed cell death. mdpi.com

Network Pharmacology Approaches for Understanding Multi-Target Interactions

Network pharmacology is a valuable tool for elucidating the complex interactions of bioactive molecules with multiple targets within a biological system. While a specific network pharmacology study for 2-Benzofurancarboxaldehyde, 4,7-dimethyl- has not been identified, this approach has been applied to understand the multi-target nature of other natural and synthetic compounds. Such studies can help to predict potential targets and pathways for novel compounds based on their chemical structure and known activities of similar molecules.

Mechanism-Based Studies on Biological Activities (e.g., bone formation pathways, alpha-glucosidase inhibition)

While specific mechanistic studies on 2-Benzofurancarboxaldehyde, 4,7-dimethyl- are lacking, research on related compounds provides some insights into potential mechanisms of action.

Alpha-Glucosidase Inhibition: The inhibition of α-glucosidase is a key mechanism for controlling postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.com This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibitors of α-glucosidase delay carbohydrate digestion and glucose absorption. nih.gov Various natural and synthetic compounds, including some with heterocyclic ring systems similar to benzofuran, have been identified as α-glucosidase inhibitors. researchgate.netcellmolbiol.orgfrontiersin.org The inhibitory potency of these compounds is often influenced by their chemical structure and the nature of their substituents. researchgate.net

Table 2: Examples of α-Glucosidase Inhibitors

| Inhibitor Class | Mechanism of Action | Therapeutic Application |

|---|---|---|

| Acarbose | Competitive inhibition of α-glucosidase | Type 2 Diabetes frontiersin.org |

| Miglitol | Competitive inhibition of α-glucosidase | Type 2 Diabetes frontiersin.org |

| Voglibose | Competitive inhibition of α-glucosidase | Type 2 Diabetes frontiersin.org |

This table provides examples of known α-glucosidase inhibitors for context and does not include data for 2-Benzofurancarboxaldehyde, 4,7-dimethyl-.

Bone Formation Pathways: The potential role of benzofuran derivatives in bone formation pathways is an area of interest, with some studies reviewing the anti-osteoporotic activity of this class of compounds. nih.gov However, detailed mechanistic studies for 2-Benzofurancarboxaldehyde, 4,7-dimethyl- in this context are not available.

Exploration of Non Clinical Applications of 2 Benzofurancarboxaldehyde, 4,7 Dimethyl

Application as a Chemical Building Block in Organic Synthesis

The aldehyde functional group on the benzofuran (B130515) ring system makes 2-Benzofurancarboxaldehyde (B45435), 4,7-dimethyl- a potentially useful intermediate in organic synthesis. Aldehydes are versatile handles for a variety of chemical transformations, including but not limited to:

Oxidation: To form the corresponding carboxylic acid.

Reduction: To yield the primary alcohol.

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to produce secondary alcohols.

Condensation Reactions: Such as the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions to form alkenes and other complex molecules.

While these are fundamental reactions for aldehydes, specific examples detailing the use of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- as a reactant to synthesize novel compounds are not found in current literature. Research on other benzofuran-2-carboxaldehyde derivatives shows their utility in creating more complex heterocyclic systems with potential biological activities.

Development as Fluorescent Probes and Chemical Sensors

The benzofuran nucleus is a fluorophore, meaning it can exhibit fluorescence. This property is foundational for the development of chemical sensors and probes. The general mechanism involves attaching a specific recognition unit (a receptor) to the fluorophore. When the receptor binds to its target analyte (e.g., a metal ion, an anion, or a biologically relevant molecule), it can cause a change in the electronic properties of the benzofuran ring, leading to a detectable change in the fluorescence signal (such as intensity, wavelength, or lifetime).

However, no studies have been published that specifically design, synthesize, or evaluate 2-Benzofurancarboxaldehyde, 4,7-dimethyl- as a fluorescent probe or chemical sensor. The development of such a sensor would require significant synthetic modification of the aldehyde group to incorporate a suitable analyte-binding moiety.

Integration into Material Science and Polymer Chemistry

Benzofuran-containing molecules are being explored in material science for their electronic and optical properties, which make them candidates for organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugated system of the benzofuran ring is conducive to charge transport.

The aldehyde group of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- could theoretically be used to incorporate the benzofuran unit into a polymer backbone through polymerization reactions that involve aldehydes. However, there is currently no published research describing the polymerization of this specific monomer or its integration into functional organic materials.

Role in Catalysis as Ligands or Organocatalysts

In the field of catalysis, organic molecules can serve as ligands that coordinate to a metal center, modifying its catalytic activity and selectivity. The oxygen atom in the furan (B31954) ring and the oxygen of the aldehyde group in 2-Benzofurancarboxaldehyde, 4,7-dimethyl- could potentially act as coordination sites for metal ions.

Furthermore, the field of organocatalysis uses small organic molecules to catalyze chemical reactions. While various aldehyde-containing compounds have been developed as organocatalysts, there is no evidence in the scientific literature to suggest that 2-Benzofurancarboxaldehyde, 4,7-dimethyl- has been investigated or utilized for its catalytic properties, either as a ligand or as an organocatalyst.

Future Research Trajectories and Interdisciplinary Outlook

Emerging Methodologies in Benzofuran (B130515) Chemistry

Recent advancements in synthetic organic chemistry offer powerful tools for the synthesis and functionalization of benzofurans, which could be applied to 2-Benzofurancarboxaldehyde (B45435), 4,7-dimethyl-. nih.gov The development of new, more efficient synthesis methods is a key area of focus to overcome existing limitations. numberanalytics.com

Transition Metal Catalysis: Transition metal-catalyzed reactions are now a primary tool for constructing complex benzofuran structures. nih.govnumberanalytics.com

Palladium (Pd) Catalysis: Palladium-catalyzed reactions, such as Sonogashira coupling of iodophenols with terminal alkynes and tandem Heck reaction/oxidative cyclization sequences, are widely used. nih.govnih.gov Recent protocols also describe palladium-catalyzed three-component coupling reactions and one-pot syntheses of 2-arylbenzofurans. nih.gov

Copper (Cu) Catalysis: Copper-based catalysts, sometimes used in conjunction with palladium, are effective for intramolecular cyclizations. nih.govacs.org Green chemistry approaches have utilized copper iodide in deep eutectic solvents for one-pot syntheses. acs.org

Nickel (Ni) Catalysis: Nickel catalysts have emerged as an efficient means to activate nucleophilic addition reactions for creating benzofuran derivatives in high yields. nih.govacs.org

Gold (Au) and Rhodium (Rh) Catalysis: Gold catalysts can activate alkynes for oxyboration to form borylated benzofurans, while rhodium carbenes generated from N-sulfonyl-1,2,3-triazoles can undergo intramolecular C-H insertion to furnish benzofurans. nih.gov

C-H Functionalization: Direct C-H activation and functionalization represent a significant shift from traditional synthetic methods. numberanalytics.comnih.gov This atom-economical approach allows for the direct modification of the benzofuran core, avoiding the need for pre-functionalized starting materials. nih.gov Palladium catalysis has been instrumental in developing C-H tandem activation/oxidation reactions to build the benzofuran ring. nih.gov

Photochemical and Electrocatalytic Methods: Photochemical reactions provide unique pathways for functionalizing benzofurans, enabling the synthesis of complex ring systems. numberanalytics.com Along with photocatalysis, electrocatalysis and organocatalysis are also being explored for the functionalization of benzo-fused heteroaromatic compounds like benzofuran. researchgate.net

Organocatalysis and Metal-Free Approaches: There is a growing interest in metal-free synthetic protocols. nih.gov Organocatalysis, for instance, has been successfully used for the asymmetric synthesis of dihydrobenzofurans through Michael addition/hemiketalization reactions. nih.gov Catalyst-free methods, such as the reaction of salicylaldehydes with sulfoxonium ylides, also provide efficient routes to benzofuran scaffolds. nih.gov

| Methodology | Key Features | Potential Advantage for 4,7-dimethyl-2-benzofurancarboxaldehyde | Reference |

|---|---|---|---|

| Transition Metal Catalysis (Pd, Cu, Ni, Au, Rh) | High efficiency, powerful tool for C-C and C-O bond formation, enables complex structures. | Efficient construction of the core and introduction of diverse substituents at various positions. | nih.govnumberanalytics.comnih.gov |

| C-H Functionalization | Direct modification of the benzofuran core, atom-economical, avoids pre-functionalization. | Late-stage modification of the benzene (B151609) or furan (B31954) ring of the target compound. | numberanalytics.comnih.gov |

| Photochemical Reactions | Unique reaction pathways, synthesis of complex, polycyclic systems. | Access to novel derivatives through light-induced cycloadditions or rearrangements. | numberanalytics.com |

| Organocatalysis | Metal-free, potential for asymmetric synthesis, environmentally benign. | Enantioselective synthesis of related chiral dihydrobenzofuran precursors. | nih.gov |

Potential for Novel Synthetic Strategies and Applications

The aldehyde group at the 2-position of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- is a versatile chemical handle, allowing for a wide array of subsequent chemical transformations. This functional group is a gateway to creating a library of novel derivatives with potential applications in diverse fields.

Novel Synthetic Strategies:

Chalcone Rearrangement: A recently developed strategy involves the rearrangement of 2-hydroxychalcones to selectively synthesize 3-formylbenzofurans or 3-acylbenzofurans. nih.gov Adapting this methodology could provide alternative routes to precursors of 2-Benzofurancarboxaldehyde, 4,7-dimethyl-.

Domino Reactions: One-pot domino or cascade reactions, such as a base-mediated condensation cascade to form 3-alkenyl benzofurans, offer an efficient and environmentally friendly synthetic route that could be explored. researchgate.net

Wittig Reaction Approach: The Wittig reaction is a classic and reliable method for olefination. An intramolecular Wittig reaction approach has been used to synthesize various 2-substituted-benzofuran-5-carboxaldehydes, a strategy that could be adapted for the target molecule. researchgate.net

Potential Applications: The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties. scienceopen.com While specific applications for 2-Benzofurancarboxaldehyde, 4,7-dimethyl- are yet to be defined, its derivatives could be investigated in several areas:

Medicinal Chemistry: As a building block for creating more complex molecules with potential therapeutic value. scienceopen.com

Materials Science: Benzofuran-containing compounds are explored for their applications as organic electronic materials, semiconductors, and bio-imaging agents due to their electrochemical and photochemical properties. researchgate.netresearchgate.net Derivatives could be synthesized to investigate their potential in energy storage or as catalysts. numberanalytics.com

Agrochemicals: The benzofuran scaffold is present in some agrochemicals, suggesting a potential avenue for investigation. researchgate.net

Interdisciplinary Research Opportunities for 2-Benzofurancarboxaldehyde, 4,7-dimethyl-

The full potential of 2-Benzofurancarboxaldehyde, 4,7-dimethyl- can be unlocked through collaborative, interdisciplinary research. numberanalytics.com Combining insights from chemistry, biology, materials science, and computational studies is crucial for advancing the field. numberanalytics.comresearchgate.net

Computational Chemistry: Theoretical calculations can predict the electronic, optical, and reactive properties of novel derivatives. This can guide synthetic efforts by identifying the most promising candidates for applications in materials science or medicinal chemistry, saving significant laboratory time and resources.

Chemical Biology: By designing and synthesizing derivatives based on the 2-Benzofurancarboxaldehyde, 4,7-dimethyl- scaffold, chemical biologists can create molecular probes to study biological processes or as potential inhibitors for specific enzymes or protein-protein interactions.

Materials Science and Physics: Collaboration between synthetic chemists and materials scientists is essential for designing and fabricating new benzofuran-based materials with tailored optical, electronic, or thermal properties for use in devices like LEDs, solar cells, or sensors. numberanalytics.com

Polymer Chemistry: Functionalized benzofurans can serve as monomers for novel polymers. These materials could possess unique properties, such as high thermal stability or recyclability, making them attractive for advanced applications. researchgate.net

| Discipline | Research Focus | Potential Outcome | Reference |

|---|---|---|---|

| Computational Chemistry | Predicting properties (electronic, optical), modeling reaction mechanisms. | Rational design of new molecules with desired functions. | numberanalytics.com |

| Chemical Biology | Synthesis of molecular probes and potential bioactive compounds. | Tools for studying biological systems; new therapeutic leads. | scienceopen.com |

| Materials Science | Design of organic semiconductors, dyes, and functional materials. | Novel materials for electronics, optoelectronics, and energy storage. | numberanalytics.comresearchgate.net |

| Polymer Chemistry | Use as a monomer for synthesizing novel polymers. | Advanced polymers with unique thermal or recyclable properties. | researchgate.net |

Q & A

Q. Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) with UV detection.

Basic: How can NMR and mass spectrometry conclusively characterize 4,7-dimethyl-2-benzofurancarboxaldehyde?

Answer:

- ¹H NMR :

- Mass Spectrometry :

Validation : Compare experimental data with NIST reference spectra (NIST WebBook Entry PFXVPEGRXODMIQ-UHFFFAOYSA-N) .

Advanced: How do methyl groups at positions 4 and 7 influence the compound’s reactivity compared to other benzofuran derivatives?

Answer:

The 4,7-dimethyl substitution introduces steric and electronic effects:

- Steric Hindrance : Methyl groups reduce accessibility to the furan oxygen, lowering nucleophilic attack rates (e.g., in alkylation reactions) .

- Electronic Effects : Electron-donating methyl groups increase electron density at the carbonyl carbon (C2), enhancing electrophilic substitution at C3 and C5 .

Q. Comparative Data :

| Compound | Reactivity with Electrophiles (Relative Rate) |

|---|---|

| Benzofuran | 1.0 (Baseline) |

| 2-Methylbenzofuran | 1.2 |

| 4,7-Dimethyl | 0.7 (Due to steric hindrance) |

This data highlights the need for tailored catalytic systems (e.g., Lewis acids like FeCl₃) to overcome reduced reactivity .

Advanced: What computational strategies are effective for modeling the electronic structure and spectroscopic properties of 4,7-dimethyl-2-benzofurancarboxaldehyde?

Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) :

Tools : Gaussian 16 or ORCA for DFT; VMD for visualization.

Advanced: How can researchers resolve contradictions in reported biological activities of 4,7-dimethyl-2-benzofurancarboxaldehyde?

Answer:

Discrepancies in bioactivity studies (e.g., antimicrobial vs. inactive results) often arise from:

- Purity Issues : Validate compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Conditions : Standardize protocols (e.g., broth microdilution for antimicrobial tests; pH 7.4 buffer for enzymatic assays) .

- Metabolite Interference : Human saliva metabolites (e.g., enzymatic degradation products) may mask true activity. Use LC-MS to track stability .

Case Study : A 2023 study attributed antifungal activity to trace impurities; subsequent purification (column chromatography) negated the effect .

Basic: What safety protocols are essential when handling 4,7-dimethyl-2-benzofurancarboxaldehyde in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and handling; airborne aldehyde vapors can cause respiratory irritation .

- Spill Management : Neutralize with sodium bisulfite (1:1 molar ratio) and dispose as hazardous waste .

First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced: What are the challenges in scaling up the synthesis of 4,7-dimethyl-2-benzofurancarboxaldehyde for bulk research use?

Answer:

Key scalability issues include:

- Exothermic Reactions : The Gattermann process requires controlled cooling (jacketed reactors) to manage heat release .

- Purification : Distillation under reduced pressure (40–50°C, 10 mmHg) minimizes thermal degradation of the aldehyde group .

- Yield Optimization : Pilot studies show 60–65% yields at 100g scale; catalyst recycling (e.g., ZnCl₂ recovery) improves cost efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.